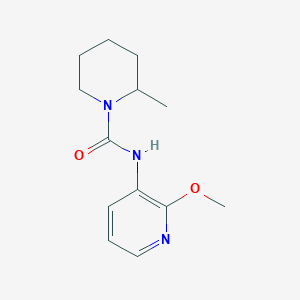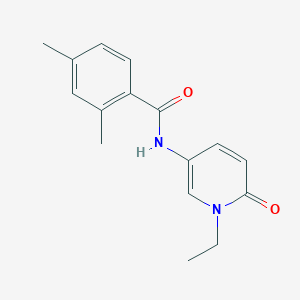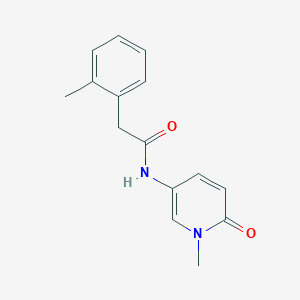
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide, also known as MP-10, is a novel synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MP-10 is a highly selective and potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction.
Wirkmechanismus
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide exerts its effects by binding to and activating the μ-opioid receptor, which is primarily located in the central nervous system. Activation of the μ-opioid receptor leads to the inhibition of pain signaling and the release of dopamine, which is responsible for the rewarding effects of opioids.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide has been shown to produce potent analgesic effects in animal models of pain. The compound is highly selective for the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide is its high selectivity for the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. However, one of the limitations of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide is its relatively short half-life, which may limit its clinical utility.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide. One area of interest is the development of more potent and selective μ-opioid receptor agonists based on the structure of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to determine the optimal dosing and administration of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide for clinical use.
Synthesemethoden
The synthesis of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methylpiperidine in the presence of a base to yield the desired product, N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. The compound has shown promising results in preclinical studies, demonstrating strong analgesic effects with minimal side effects. N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of opioid addiction.
Eigenschaften
IUPAC Name |
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-6-3-4-9-16(10)13(17)15-11-7-5-8-14-12(11)18-2/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYZQLLACVPGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)


![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7527511.png)
![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)

![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)

